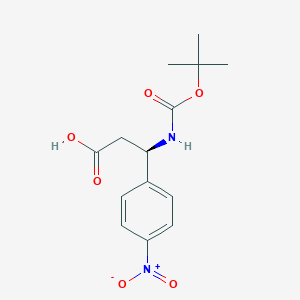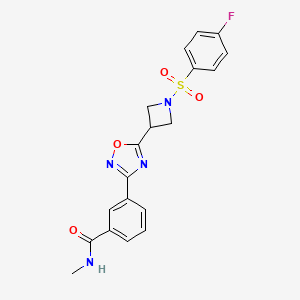![molecular formula C6H9ClO4S B2717929 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride CAS No. 2580238-62-4](/img/structure/B2717929.png)
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClO4S and a molecular weight of 212.65 g/mol It is characterized by a unique spirocyclic structure, which includes a sulfonyl chloride functional group
Aplicaciones Científicas De Investigación
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials, such as polymers and catalysts.
Biological Research: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride typically involves the reaction of a spirocyclic diol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: Spirocyclic diol
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines (e.g., triethylamine) for substitution reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Mecanismo De Acción
The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dioxaspiro[3.4]octane-2-sulfonic acid: The hydrolyzed form of the sulfonyl chloride.
5,8-Dioxaspiro[3.4]octane-2-sulfonamide: Formed by reaction with amines.
5,8-Dioxaspiro[3.4]octane-2-sulfonate ester: Formed by reaction with alcohols.
Uniqueness
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride is unique due to its spirocyclic structure and the presence of a reactive sulfonyl chloride group. This combination of features makes it a versatile intermediate in organic synthesis and materials science, distinguishing it from other sulfonyl chloride compounds.
Propiedades
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c7-12(8,9)5-3-6(4-5)10-1-2-11-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIVRUVLGHGJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2717846.png)

![3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2717851.png)


![({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B2717857.png)
![2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2717858.png)
![(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2717860.png)


![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717863.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2717866.png)
![3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2717868.png)
amine](/img/structure/B2717869.png)
